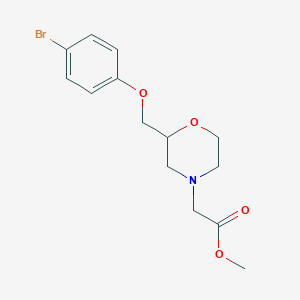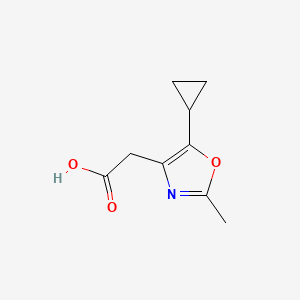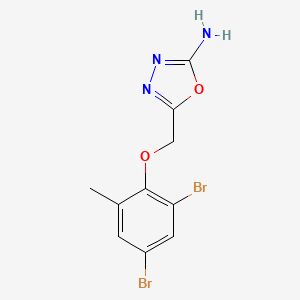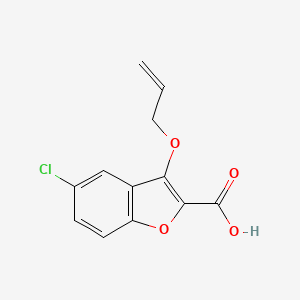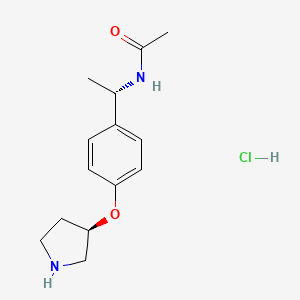
N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and an acetamide moiety, making it structurally unique and interesting for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the introduction of the acetamide moiety. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Its unique properties could be harnessed in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group may facilitate binding to these targets, while the acetamide moiety could play a role in modulating the compound’s activity. The exact pathways and molecular interactions would depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Phenylacetamide: Shares the acetamide moiety but lacks the pyrrolidine ring and phenyl group.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Phenylacetamide Derivatives: Compounds with variations in the phenyl group or acetamide moiety.
Uniqueness
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride is unique due to its combination of structural features, which may confer specific biological or chemical properties not found in similar compounds
特性
分子式 |
C14H21ClN2O2 |
|---|---|
分子量 |
284.78 g/mol |
IUPAC名 |
N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14;/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17);1H/t10-,14+;/m0./s1 |
InChIキー |
UYEQZIREUAILIX-IMVWOWLCSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCNC2)NC(=O)C.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


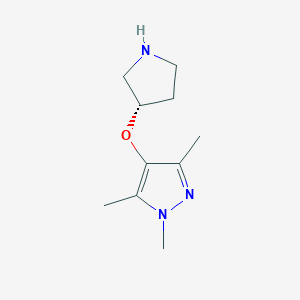
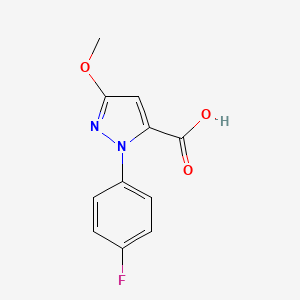
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
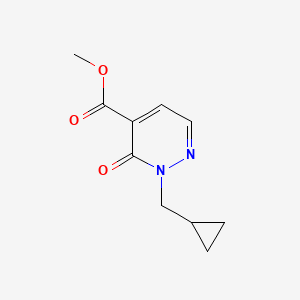
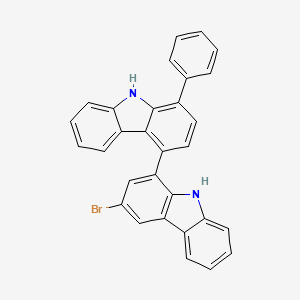
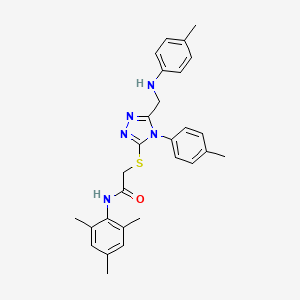
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
